3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde
Description
Properties
CAS No. |
75024-38-3 |
|---|---|
Molecular Formula |
C8H6BrClO3 |
Molecular Weight |
265.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)7(10)6(9)8(5)12/h2-3,12H,1H3 |
InChI Key |
BEQXOPUHQDAPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Cl)Br)O |
Origin of Product |
United States |
Biological Activity
3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde is an aromatic compound characterized by its unique arrangement of functional groups, which include a bromine atom at the 3-position, a chlorine atom at the 2-position, a hydroxy group at the 4-position, and a methoxy group at the 5-position. This structural configuration suggests potential biological activities that merit investigation.
- Molecular Formula : C₈H₆BrClO₃
- CAS Number : 75024-38-3
Biological Activity Overview
Research indicates that derivatives of benzaldehyde, including this compound, may exhibit significant biological activities. Notably, studies have highlighted its potential antioxidant properties , although the specific mechanisms remain to be fully elucidated. The compound has been evaluated for its effects on cellular processes and may influence pathways involving redox reactions and quinone formation.
The biological activity of this compound can be attributed to its participation in biochemical pathways involving enzyme catalysis and redox reactions. It has been noted to engage in oxidation reactions catalyzed by laccase enzymes, suggesting its role in biochemical transformations.
Antioxidant Potential
The antioxidant capacity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. It demonstrated an IC50 value of approximately 244.11 µg/mL, indicating moderate antioxidant activity compared to BHT (2,6-di-tert-butyl-4-methylphenol), which is often used as a positive control in such assays.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to this compound:
-
Antioxidant Activity :
- A study demonstrated that while this compound exhibited antioxidant properties, it was less effective than other known antioxidants.
-
Enzyme Interaction :
- Research indicated that the compound can influence enzyme activity through its redox-active properties, particularly in reactions involving laccase enzymes.
-
Cellular Effects :
- Investigations into cellular impacts suggest that it may modulate cellular stress responses via antioxidant mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | Lacks chlorine at the 2-position | Moderate antioxidant activity |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | Contains chlorine but lacks bromine | Exhibits oxidative stress mitigation |
| 2-Bromo-3-chloro-5-hydroxybenzaldehyde | Similar halogen positions but differs in hydroxyl placement | Reduced enzyme inhibition compared to analogs |
This table illustrates how variations in halogen positioning and functional groups can significantly influence biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key structural analogs and their differences are summarized below:
Electronic and Steric Implications :
- Bromo Position : In the target compound, Br at position 3 creates a meta-directing effect, whereas Br at position 5 (as in 5-Bromo-2-hydroxy-3-methoxybenzaldehyde) alters resonance stabilization and electrophilic substitution patterns .
- Hydroxy Group : The OH group at position 4 in the target compound increases acidity (pKa ~8–10) compared to OH at position 2 in analogs, which may form stronger intramolecular hydrogen bonds with adjacent substituents .
- Methoxy vs. Trifluoromethyl : The OMe group at position 5 in the target compound is electron-donating, enhancing ring activation, while CF₃ in 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, reducing reactivity toward electrophiles .
Physicochemical Properties
While explicit solubility or melting point data are unavailable in the provided evidence, inferences can be made:
- Polarity: The target compound’s OH and OMe groups likely increase water solubility compared to non-polar analogs like 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde .
- Crystallinity : The target compound’s ability to form hydrogen bonds (e.g., OH⋯O) may promote crystalline packing, as seen in ’s single-crystal X-ray study .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde in academic laboratories?
- Methodology : A two-step approach is commonly employed:
Bromination : React 2-chloro-4-hydroxy-5-methoxybenzaldehyde with N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C under inert atmosphere (Ar/N₂) to ensure regioselective bromination at the 3-position .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product, with yields typically 65–75%. Reaction progress is monitored via TLC and confirmed by NMR (¹H, ¹³C) .
- Critical Parameters : Temperature control during bromination minimizes side reactions (e.g., di-bromination).
Q. How can the structure of this compound be confirmed spectroscopically?
- Analytical Workflow :
- ¹H NMR : Key signals include:
- Aldehyde proton: δ ~10.2 ppm (singlet).
- Hydroxyl proton: δ ~9.8 ppm (broad, exchangeable with D₂O).
- Methoxy group: δ ~3.9 ppm (singlet) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (O-H stretch) .
- Mass Spectrometry : Exact mass calculated for C₈H₆BrClO₃: 279.90 g/mol; observed [M+H]⁺ at m/z 280.90 .
Advanced Research Questions
Q. How do competing substituents (Br, Cl, OH, OCH₃) influence the reactivity of this compound in cross-coupling reactions?
- Reactivity Profile :
- Electrophilic Sites : The aldehyde group and electron-deficient aromatic ring (due to Cl and Br) favor nucleophilic aromatic substitution (SNAr) at the 5-methoxy position.
- Steric Effects : The 3-bromo and 2-chloro substituents hinder access to the 4-hydroxy group, requiring catalytic systems like Pd(PPh₃)₄/CuI for Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from:
Solubility Variability : Use DMSO as a co-solvent (≤1% v/v) to ensure consistent dissolution .
Assay Conditions : Standardize incubation time (24 hrs) and inoculum size (1×10⁵ CFU/mL) across studies .
- Validation : Cross-test derivatives in multiple cell lines (e.g., HEK-293 vs. HepG2) to confirm target specificity .
Q. How can computational chemistry predict the regioselectivity of further functionalization?
- Approach :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices (ƒ⁺) for electrophilic attack.
Results : The 4-hydroxy group shows highest ƒ⁺ (0.12), followed by the 5-methoxy position (0.08), aligning with experimental nitration patterns .
Methodological Notes
- Synthetic Optimization : For scale-up (>10 mmol), replace batch reactors with flow chemistry systems to enhance yield (85–90%) and reduce reaction time .
- Contradiction Mitigation : Use high-throughput screening (HTS) to evaluate 100+ derivatives under identical conditions, minimizing inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
